N-[2,2,2-trichloro-1-(2-nitrophenoxy)ethyl]octanamide
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Overview
Description
N-[2,2,2-trichloro-1-(2-nitrophenoxy)ethyl]octanamide is a synthetic organic compound with the molecular formula C16H21Cl3N2O4 It is characterized by the presence of a trichloroethyl group, a nitrophenoxy group, and an octanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-trichloro-1-(2-nitrophenoxy)ethyl]octanamide typically involves the reaction of 2-nitrophenol with 2,2,2-trichloroethylamine in the presence of a suitable base to form the intermediate 2-nitrophenoxy-2,2,2-trichloroethylamine. This intermediate is then reacted with octanoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2,2,2-trichloro-1-(2-nitrophenoxy)ethyl]octanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 2-amino-phenoxy-2,2,2-trichloroethyl-octanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Octanoic acid and 2-nitrophenoxy-2,2,2-trichloroethylamine.
Scientific Research Applications
N-[2,2,2-trichloro-1-(2-nitrophenoxy)ethyl]octanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-[2,2,2-trichloro-1-(2-nitrophenoxy)ethyl]octanamide is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The trichloroethyl and nitrophenoxy groups may play a role in binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]octanamide
- N-[2,2,2-trichloro-1-phenoxyethyl]octanamide
- N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]octanamide
Uniqueness
N-[2,2,2-trichloro-1-(2-nitrophenoxy)ethyl]octanamide is unique due to the specific positioning of the nitro group on the phenoxy ring, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
N-[2,2,2-trichloro-1-(2-nitrophenoxy)ethyl]octanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21Cl3N2O4/c1-2-3-4-5-6-11-14(22)20-15(16(17,18)19)25-13-10-8-7-9-12(13)21(23)24/h7-10,15H,2-6,11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXLFTDRQVAYSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NC(C(Cl)(Cl)Cl)OC1=CC=CC=C1[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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